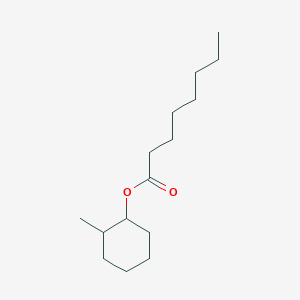

2-Methylcyclohexyl octanoate

Overview

Description

2-Methylcyclohexyl octanoate is an ester compound that is often found in essential oils, particularly in the oil of Helichrysum italicum (Roth) G. Don . This compound is known for its aromatic properties and is used in various applications, including fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclohexyl octanoate can be synthesized through the esterification of 2-methylcyclohexanol with octanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to isolate the ester from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexyl octanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed

Scientific Research Applications

2-Methylcyclohexyl octanoate has several scientific research applications:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in formulations of topical treatments due to its aromatic properties.

Industry: Utilized in the production of fragrances and flavorings.

Mechanism of Action

The mechanism of action of 2-Methylcyclohexyl octanoate primarily involves its interaction with biological membranes. The ester can penetrate lipid bilayers, altering membrane fluidity and permeability. This can lead to antimicrobial effects by disrupting the integrity of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

2-Methylcyclohexyl pentanoate: Another ester found in essential oils, with similar aromatic properties.

Geranyl acetate: An ester with a similar structure, used in fragrances and flavorings.

Uniqueness

2-Methylcyclohexyl octanoate is unique due to its specific combination of a cyclohexyl ring with an octanoate ester group, which imparts distinct aromatic and chemical properties. Its presence in Helichrysum italicum essential oil also contributes to its unique profile in natural product chemistry .

Biological Activity

2-Methylcyclohexyl octanoate is an ester compound derived from the reaction between 2-methylcyclohexanol and octanoic acid. This compound has garnered interest in various fields, particularly in its biological activities, which include antimicrobial properties and metabolic effects. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and food industries.

- Molecular Formula : C12H22O2

- Molecular Weight : 198.31 g/mol

- Structure : Characterized by a cyclohexane ring with a methyl group and an octanoate moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has shown effectiveness against various pathogens, including:

- Bacteria :

- Staphylococcus aureus

- Escherichia coli

- Fungi :

- Candida albicans

These properties suggest that this compound could be a candidate for developing new antimicrobial agents.

Metabolic Effects

The metabolism of octanoic acid, a component of this compound, has been studied extensively. Octanoate serves as an unregulated mitochondrial energetic substrate, playing a role in energy metabolism. Key findings include:

- Differential Metabolism : Octanoate is metabolized differently in liver and muscle tissues. Liver mitochondria can oxidize free octanoate, while heart and skeletal muscle cannot, indicating tissue-specific metabolic pathways .

- Energy Provision : Despite its potential as an energy substrate, high dietary intake of octanoate did not alleviate conditions like cardiac hypertrophy in certain animal models .

Study on Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results were promising:

- Inhibition Zones :

- S. aureus: 15 mm

- E. coli: 12 mm

This indicates that the compound may inhibit bacterial growth effectively, suggesting its potential use in medical applications.

Metabolic Study in Animal Models

Another study explored the metabolic pathways of octanoic acid in mice with CPT2 deficiency. The findings revealed:

- Oxidation Rates : Octanoylcarnitine was oxidized by heart and skeletal muscle mitochondria at rates significantly higher than liver mitochondria.

- Implications for Energy Metabolism : These results highlight the importance of carnitine-dependent pathways for octanoate oxidation in muscle tissues, which may impact energy provision during metabolic stress .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Cyclohexane ring with an octanoate moiety | Exhibits notable antimicrobial activity |

| Methylcyclohexyl Acetate | Acetate group instead of octanoate | Commonly used in flavoring; different sensory profile |

| Ethyl Hexanoate | Aliphatic ester with ethyl group | Used in food industry; distinct aroma |

This table illustrates how this compound stands out among similar compounds due to its unique combination of cyclic structure and biological activity.

Properties

IUPAC Name |

(2-methylcyclohexyl) octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-12-15(16)17-14-11-9-8-10-13(14)2/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUKUODGBHPRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1CCCCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282151 | |

| Record name | 2-methylcyclohexyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5726-25-0 | |

| Record name | NSC24734 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylcyclohexyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.